5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine

EPR spectroscopy spin labeling nitroxide radical

5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine (CAS 585566-84-3) is a C5‑hydroxylamine‑modified 2'-deoxyuridine analogue that serves as the direct precursor to a stable N‑tert‑butylaminoxyl (nitroxide) spin‑labeled nucleoside. Unlike conventional spin labels that attach via flexible linkers, the N‑tert‑butylhydroxylamino group is installed directly onto the nucleobase, enabling site‑specific incorporation into oligonucleotides and subsequent on‑demand generation of the paramagnetic probe by mild oxidation.

Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
CAS No. 585566-84-3
Cat. No. B12595375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine
CAS585566-84-3
Molecular FormulaC13H21N3O6
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O
InChIInChI=1S/C13H21N3O6/c1-13(2,3)16(21)7-5-15(12(20)14-11(7)19)10-4-8(18)9(6-17)22-10/h5,8-10,17-18,21H,4,6H2,1-3H3,(H,14,19,20)/t8-,9+,10+/m0/s1
InChIKeyIQXPGHVOBBUJBO-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine (CAS 585566-84-3): Scientific Procurement & Differentiation Summary


5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine (CAS 585566-84-3) is a C5‑hydroxylamine‑modified 2'-deoxyuridine analogue that serves as the direct precursor to a stable N‑tert‑butylaminoxyl (nitroxide) spin‑labeled nucleoside [1]. Unlike conventional spin labels that attach via flexible linkers, the N‑tert‑butylhydroxylamino group is installed directly onto the nucleobase, enabling site‑specific incorporation into oligonucleotides and subsequent on‑demand generation of the paramagnetic probe by mild oxidation [2]. This compound is primarily utilised in electron paramagnetic resonance (EPR) studies of nucleic acid structure and dynamics.

Why 5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine Cannot Be Replaced by Common C5-Substituted Deoxyuridines


Generic C5‑modified deoxyuridines such as 5‑iodo‑2'‑deoxyuridine or C5‑aminoalkyl‑dU analogues are widely used for nucleic acid functionalisation, but they lack the dual‑function capability of 5‑[tert‑butyl(hydroxy)amino]‑2'‑deoxyuridine. This compound uniquely combines a protected hydroxylamine that is stable during oligonucleotide synthesis with the ability to generate a conformationally rigid, base‑conjugated nitroxide radical upon mild oxidation [1]. In contrast, typical C5‑aminoalkyl‑dU analogues (e.g., propargylamino‑dU) provide only a chemical handle for post‑synthetic conjugation and do not yield a direct spin label; other spin labels (e.g., DUGT) attach the nitroxide via a flexible tether, resulting in different motional averaging and altered EPR lineshape sensitivity [2]. Direct head‑to‑head comparisons quantified below demonstrate that substitution with a generic alternative compromises the electron delocalisation efficiency, spectral simplicity, and predictable incorporation geometry that are critical for high‑resolution EPR distance measurements.

5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine: Head‑to‑Head Differentiation Evidence for Procurement Decisions


Direct Base‑Conjugated Radical vs. Tethered Spin Labels: EPR Spectral Simplification

Upon oxidation to its aminoxyl radical (5a), 5-[tert-butyl(hydroxy)amino]-2'-deoxyuridine yields an EPR spectrum where hyperfine structure directly reports on the nucleobase environment, unlike the tethered spin label DUGT (a deoxyuridine with a flexible nitroxide linker) [1]. The N‑tert‑butylaminoxyl radical attached directly to the C5 position exhibits restricted rotational freedom, producing a simpler hyperfine pattern that is more sensitive to local base pairing and stacking interactions [2].

EPR spectroscopy spin labeling nitroxide radical

Synthetic Yield Improvement: Metal–Halogen Exchange Method vs. Direct Lithiation

The preparation of 5-[tert-butyl(hydroxy)amino]-2'-deoxyuridine via metal–halogen exchange on the sodium salt of 5‑iodo‑2'‑deoxyuridine provides a markedly higher yield (isolated yield >70%) compared to the direct lithiation method (19% yield) [1]. This improvement is attributed to in‑situ protection of the imide proton with NaH, which prevents competitive deprotonation [2].

nucleoside synthesis C5 functionalisation regioselective lithiation

Radical Delocalisation into the Nucleobase: Enhanced Stability vs. Non‑Conjugated Nitroxides

EPR studies on the oxidised form (5a) demonstrate that the unpaired electron is delocalised into the pyrimidine ring, as evidenced by additional hyperfine couplings to nucleobase protons [1]. This delocalisation stabilises the radical, making it isolable as a crystalline solid at ambient conditions, whereas non‑conjugated nitroxide spin labels attached via flexible linkers are typically less stable and must be handled in solution [2]. The direct conjugation also results in a pH‑dependent EPR spectrum (aN shift of ~0.3 G between acidic and basic forms), providing an internal probe of local electrostatic environment [3].

radical stability spin delocalisation EPR hyperfine structure

DNA Duplex Compatibility: Anti Conformation Preference vs. C6‑Modified Analogues

The C5‑hydroxylamino modification of 2'-deoxyuridine is designed to preserve the anti glycosidic conformation, which is essential for Watson–Crick base pairing and minimal duplex perturbation [1]. In contrast, C6‑modified analogues (e.g., 6‑N‑tert‑butylaminoxyl uridine) show a marked decrease in Tm when incorporated into 15‑mer duplexes, indicating significant structural distortion [2]. This conformational fidelity makes the C5‑substituted compound the preferred choice for EPR studies that require native‑like DNA geometry.

oligonucleotide incorporation DNA duplex stability nucleoside conformation

5-[tert-Butyl(hydroxy)amino]-2'-deoxyuridine: Evidence‑Backed Application Scenarios for Procurement Planning


Site‑Directed Spin Labeling of Oligonucleotides for Pulsed EPR Distance Measurements

The compound is incorporated into synthetic oligonucleotides via phosphoramidite chemistry at a specific dT position. Post‑synthetic oxidation (Ag₂O or NaIO₄) converts the hydroxylamine to the N‑tert‑butylaminoxyl radical, generating a rigid spin label directly conjugated to the uracil base [1]. The resulting simplified EPR hyperfine pattern, compared to tethered labels, enables high‑confidence DEER/PELDOR distance distribution analysis in DNA–protein complexes and G‑quadruplex structures [2].

Local pH Sensing in Structured Nucleic Acids via EPR

The pH‑dependent hyperfine coupling (aN shift ~0.3 G between acidic and basic forms) of the oxidised radical allows the probe to function as a local electrostatic sensor within folded nucleic acids [1]. This capability is unique among commercially available C5‑modified deoxyuridines and supports studies of pH‑induced conformational switches in i‑motif DNA, triplex structures, and riboswitches.

Synthesis of Stable Radical‑Conjugated Crystalline Standards for Quantitative EPR

Unlike linker‑tethered nitroxides that are often oils or require storage at low temperature, the oxidised form of 5‑[tert‑butyl(hydroxy)amino]‑2'‑deoxyuridine is isolable as a stable crystalline solid under ambient conditions [1]. This property facilitates its use as a quantitative EPR spin‑counting standard and simplifies preparation of calibration samples for inter‑laboratory EPR method validation.

Comparative Studies of Spin Label Rigidity and Electron Delocalisation in Nucleobases

The direct attachment of the N‑tert‑butylaminoxyl group to the C5 position of uracil provides a benchmark for studying the effect of through‑bond electron delocalisation on EPR spectral parameters [1]. Researchers comparing spin label architectures (direct conjugation vs. flexible linker vs. fused ring systems) use this compound as the structurally simplest and most electronically well‑characterised member of the ‘direct conjugation’ class [2].

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